
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled withtritium(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium (9CI) is a compound that combines glucose and fructose molecules, where the glucose is in the form of a-D-glucopyranoside and the fructose is in the form of b-D-fructofuranosyl. The compound is labeled with tritium, a radioactive isotope of hydrogen, which is often used in scientific research to trace and study biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranoside,b-D-fructofuranosyl involves the enzymatic or chemical coupling of glucose and fructose. The labeling with tritium is typically achieved through a process called tritiation, where tritium atoms are introduced into the compound. This can be done using various methods, including catalytic hydrogenation with tritium gas or chemical exchange reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis, where enzymes like glycosyltransferases are used to catalyze the formation of the glycosidic bond between glucose and fructose. The tritiation process is carefully controlled to ensure the incorporation of tritium at specific sites within the molecule.
Analyse Chemischer Reaktionen
Types of Reactions
a-D-Glucopyranoside,b-D-fructofuranosyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as aldonic acids.
Reduction: Reduction reactions can convert the compound into sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldonic acids and other oxidized derivatives.
Reduction: Sugar alcohols like sorbitol and mannitol.
Substitution: Derivatives with different functional groups, such as esters and ethers.
Wissenschaftliche Forschungsanwendungen
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium is widely used in scientific research due to its radioactive labeling, which allows for the tracing and study of biochemical processes. Some applications include:
Chemistry: Used in studies of carbohydrate chemistry and glycosylation reactions.
Biology: Employed in metabolic studies to trace the pathways of glucose and fructose in living organisms.
Medicine: Utilized in research on diabetes and other metabolic disorders to understand glucose and fructose metabolism.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of a-D-Glucopyranoside,b-D-fructofuranosyl involves its interaction with various enzymes and receptors in biological systems. The compound is metabolized by enzymes such as glycosidases and glycosyltransferases, which break down the glycosidic bond and release glucose and fructose. The tritium labeling allows researchers to track the metabolic fate of the compound and study its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose: Composed of a-D-glucopyranoside and b-D-fructofuranosyl, but not labeled with tritium.
Maltose: Consists of two glucose molecules linked by a glycosidic bond.
Lactose: Made up of glucose and galactose molecules.
Uniqueness
The uniqueness of a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium lies in its radioactive labeling, which allows for precise tracking and study of its metabolic pathways. This makes it a valuable tool in scientific research, particularly in studies involving carbohydrate metabolism and enzyme kinetics.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
346.31 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-[hydroxy(ditritio)methyl]-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3T2 |
InChI-Schlüssel |
CZMRCDWAGMRECN-QBBDZEIJSA-N |
Isomerische SMILES |
[3H]C([3H])([C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





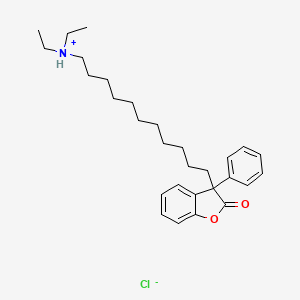

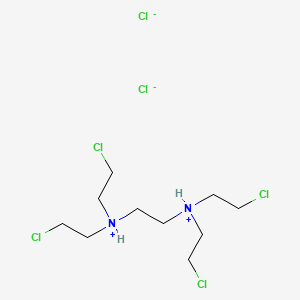



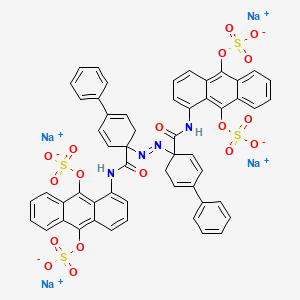
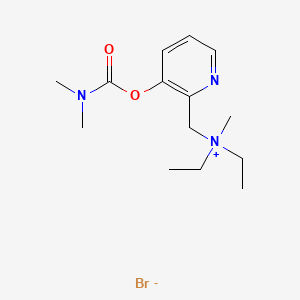
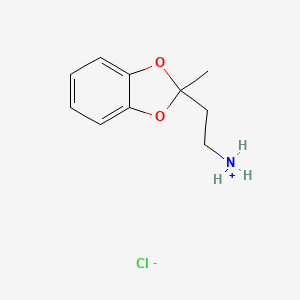
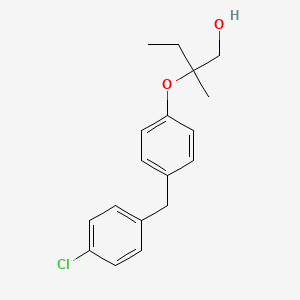
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)
